11H-Benzo[a]carbazole
Overview
Description
11H-Benzo[a]carbazole is a compound that has been the subject of various studies due to its potential applications in fields such as organic electronics, photoreceptors, and medicinal chemistry. The compound is characterized by a fused polycyclic structure that consists of a benzene ring joined to a carbazole moiety. This structure is of interest due to its electronic properties and its potential utility in the development of new materials and pharmaceuticals .
Synthesis Analysis
The synthesis of 11H-benzo[a]carbazoles has been achieved through various methods. One approach involves a transition-metal-controlled synthesis using Pd(OAc)2 or [Cp*RhCl2]2 as catalysts to promote sequential intermolecular/intramolecular cross-dehydrogenative coupling from 2-phenylindoles . Another method reported is the copper-catalyzed α-C-arylation of ketones, which provides a simple and efficient pathway to synthesize substituted 11H-benzo[a]carbazoles . Additionally, photocyclisation of styrylindoles has been used to obtain 11H-benzo[a]carbazole and its methyl derivatives .
Molecular Structure Analysis
The molecular structure of 11H-benzo[a]carbazole derivatives has been elucidated using nuclear magnetic resonance (NMR) spectral analysis. This technique, along with molecular modeling, has provided insights into the conformational properties of these molecules, which is valuable for synthetic chemists aiming to develop new derivatives with specific activities . The crystal structure of a derivative, 2-nitro-5,6-dihydro-11H-benzo[a]carbazole, has also been determined, revealing that the carbazole skeleton and the benzene ring are coplanar, and the molecules form centrosymmetric dimers through N-H…O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 11H-benzo[a]carbazole derivatives has been explored in the context of synthesizing anilide couplers and azo pigments. A two-step synthesis involving the conversion of 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid to its phenyl ester, followed by condensation with an aniline derivative, has been reported to yield high-purity anilides suitable for photoreceptor-grade applications . Furthermore, the synthesis of new 5H-benzo(b)carbazole-6,11-dione derivatives has been accomplished, which exhibit 'off-on-off' fluorescent switching properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11H-benzo[a]carbazole derivatives have been investigated to understand their potential applications. Theoretical studies on the chemical and biochemical activities of 5,6-dihydro-11H-benzo[a]carbazole and its derivatives have been performed, providing insights into various quantum chemical descriptors such as global hardness, chemical potential, electrophilicity index, and dipole moment. These studies help predict the biochemical activity of the compounds and their effectiveness as electron-withdrawing or electron-donating substituents .
Relevant Case Studies
Several case studies highlight the potential of 11H-benzo[a]carbazole derivatives in medicinal chemistry. For instance, a series of 11H-benzo[a]carbazole-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, with some compounds showing potent activities. One compound, in particular, demonstrated remarkable in vitro and in vivo anticancer activity, comparable to that of known antitumor agents . These studies underscore the significance of 11H-benzo[a]carbazole derivatives in the development of new therapeutic agents.
Scientific Research Applications
Application
11H-Benzo[a]carbazole is used in the synthesis of benzo[a]carbazole derivatives .
Method of Application
The synthesis involves an intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst . The reaction parameters investigated include reaction temperature, reaction time, solvent volume, and the amount of AC-SO3H .
Results
The results indicate that when the temperature increases, the product also increases, but this process increases slowly and achieves high results at 240 °C with 30% . The highest efficiency was achieved when using 6 mg of AC-SO3H with 73% .
Environmental Science
Application
11H-Benzo[a]carbazole is studied as a potential source indicator in environmental samples .
Method of Application
The study was designed to identify and explore the potential of nitrogen heterocyclic PACs (NPACs) as source indicators in snowpack, lake sediment .
Results
The specific results of this study are not provided in the source .
Spectroscopy
Application
11H-Benzo[a]carbazole is used in spectroscopic studies .
Method of Application
The compound’s IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography are studied .
Results
The specific results of these spectroscopic studies are not provided in the source .
Chemical Industry
Application
11H-Benzo[a]carbazole is used in the chemical industry .
Method of Application
The compound’s molecular weight, formula, and structure are studied .
Results
The molecular weight of 11H-Benzo[a]carbazole is 217.2652 and its formula is C16H11N .
Geochemical Analysis
Application
11H-Benzo[a]carbazole is used in geochemical analysis .
Method of Application
The compound’s influence on carbazole distributions in coal source rocks during compaction pyrolysis experiments is studied .
Results
The experimental results showed that thermal maturity controls the generation of a large amount of carbazole compounds in coal rocks . With the increasing maturity, the content of carbazole compounds showed a trend of first increasing and then decreasing .
Optoelectronic Applications
Application
11H-Benzo[a]carbazole is used in optoelectronic applications .
Method of Application
The compound’s properties are studied for its potential use in nanodevices, rechargeable batteries, and electrochemical transistors .
Results
The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
properties
IUPAC Name |
11H-benzo[a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQKWIPLZEVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946694 | |
Record name | 11H-Benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11H-Benzo[a]carbazole | |
CAS RN |
239-01-0, 67526-84-5 | |
Record name | Benzo[a]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benzo[a]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Benzo[a]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(A)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3SPE26QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.